
2-(Trimethylsilyl)ethyl chloroformate
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl chloroformate is an organosilicon compound with the molecular formula C₆H₁₃ClO₂Si. It is a versatile reagent used in organic synthesis, particularly for the protection of hydroxyl and amino groups. The compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, making it valuable in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Trimethylsilyl)ethyl chloroformate can be synthesized through the reaction of 2-(trimethylsilyl)ethanol with phosgene or its derivatives. The reaction typically involves the following steps:
Reaction with Phosgene: 2-(Trimethylsilyl)ethanol is reacted with phosgene in the presence of a base such as pyridine to form this compound.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trimethylsilyl)ethyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(trimethylsilyl)ethanol and carbon dioxide.
Reduction: It can be reduced to 2-(trimethylsilyl)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
2-(Trimethylsilyl)ethanol: Formed from hydrolysis or reduction reactions.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl chloroformate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl and amino groups, facilitating the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biochemistry: It is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Material Science: It is used in the preparation of silicon-based materials and coatings.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl chloroformate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The trimethylsilyl group stabilizes the intermediate, allowing for selective reactions with nucleophiles. The molecular targets include hydroxyl and amino groups, which are converted into protected derivatives, facilitating further chemical transformations.
Comparaison Avec Des Composés Similaires
Ethyl Chloroformate: Similar in reactivity but lacks the stabilizing trimethylsilyl group.
Methyl Chloroformate: Also used as a protecting group but has different reactivity and stability profiles.
Propyl Chloroformate: Similar to ethyl chloroformate but with a longer alkyl chain.
Uniqueness: 2-(Trimethylsilyl)ethyl chloroformate is unique due to the presence of the trimethylsilyl group, which imparts increased stability and selectivity in reactions. This makes it particularly valuable in complex organic synthesis where selective protection and deprotection steps are crucial.
Propriétés
IUPAC Name |
2-trimethylsilylethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEQQLFQAPLTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448018 | |
| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20160-60-5 | |
| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylsilyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
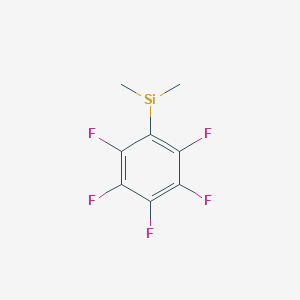
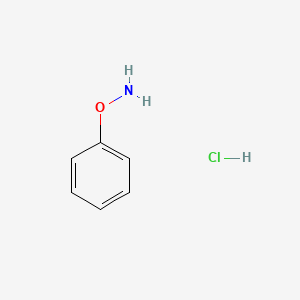

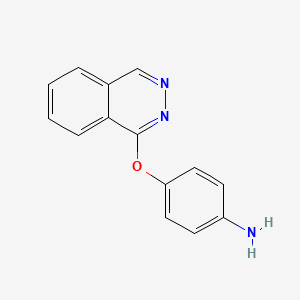

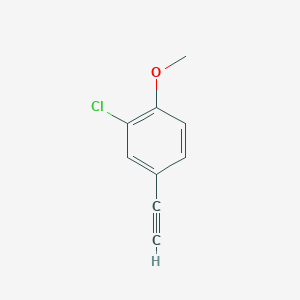

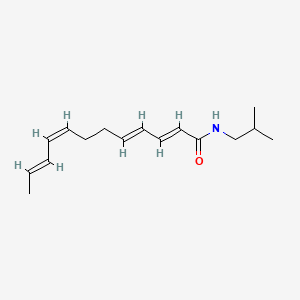


![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)


